

Application Notes and Protocols for NMR Spectroscopy of Rhenium Heptafluoride

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Compound of Interest

Compound Name: Rhenium fluoride

CAS No.: 149852-31-3

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Introduction

Rhenium heptafluoride (ReF_7) is a unique and highly reactive inorganic compound, notable as the only thermally stable metal heptafluoride.[1] Its molecular structure and dynamics in the solution and gas phases have been a subject of interest, with Nuclear Magnetic Resonance (NMR) spectroscopy being a key analytical tool for its characterization. This document provides an overview of the application of NMR spectroscopy, primarily focusing on ^{19}F NMR, for the study of ReF_7 . Due to the compound's reactivity and the dynamic nature of its fluorine atoms, obtaining high-resolution NMR spectra with resolved couplings presents significant challenges.

Spectroscopic Characteristics of Rhenium Heptafluoride

The structure of ReF_7 in the solid state has been determined to be a distorted pentagonal bipyramid.[1][2] However, in the gas and liquid phases, electron diffraction studies and NMR spectroscopy suggest that the molecule is non-rigid.[1] This non-rigidity leads to a phenomenon

of rapid intramolecular exchange, where the fluorine atoms change their positions at a rate faster than the NMR timescale. Consequently, at temperatures typically used for NMR analysis, all seven fluorine atoms become magnetically equivalent.[3]

^{19}F NMR Spectroscopy of Rhenium Heptafluoride

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ^1H), and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[3]

Chemical Shift (δ)

The reported ^{19}F NMR spectrum of rhenium heptafluoride is characterized by a single resonance, which is consistent with the rapid intramolecular exchange process that renders all seven fluorine atoms equivalent on the NMR timescale.[3][4] There are conflicting reports in the literature regarding the precise chemical shift value, which may be due to differences in reference standards and experimental conditions.

- One source reports a chemical shift of -125 ppm relative to CFCl_3 . [4]
- Another source lists a chemical shift of +345 ppm. [5]

This discrepancy highlights the critical importance of clearly stating the reference compound and experimental conditions when reporting NMR data.

Line Width

The ^{19}F NMR spectrum of ReF_7 exhibits a single broad line with a reported width of 60 Hz. [3] This line broadening is likely a result of several factors:

- **Quadrupolar Relaxation:** Rhenium has two quadrupolar isotopes, ^{185}Re (37.4% abundance, spin $I = 5/2$) and ^{187}Re (62.6% abundance, spin $I = 5/2$). [6] The coupling of the fluorine nuclei to these quadrupolar nuclei can lead to efficient relaxation and, consequently, broader lines.
- **Unresolved Coupling:** While the fluorine atoms are chemically equivalent due to rapid exchange, spin-spin coupling between them ($^2\text{JF-F}$) and between fluorine and rhenium ($^1\text{JF-Re}$) exists. The rapid exchange processes may not completely average these couplings to zero, contributing to the observed line width.

- Chemical Shift Anisotropy (CSA): At higher magnetic field strengths, CSA can become a significant relaxation mechanism, leading to line broadening.

Due to this line broadening and the rapid exchange, distinct coupling constants are not resolved in the ^{19}F NMR spectrum of ReF_7 at room temperature.[3]

Quantitative NMR Data Summary

The available quantitative ^{19}F NMR data for rhenium heptafluoride is limited. The following table summarizes the key reported parameters.

Parameter	Reported Value(s)	Reference(s)	Notes
Chemical Shift (δ)	-125 ppm	[4]	Relative to CFCl_3 .
+345 ppm	[5]	The reference for this value is not explicitly stated in the immediate context, and the sign convention may differ.	
Line Width (FWHM)	60 Hz	[3]	FWHM stands for Full Width at Half Maximum. This relatively broad line indicates rapid relaxation processes and/or unresolved couplings.
Coupling Constants	Not Resolved	[3]	Due to rapid intramolecular exchange and quadrupolar effects from the rhenium isotopes, distinct ^{19}F - ^{19}F or ^{19}F - $^{185/187}\text{Re}$ coupling constants are not observed.

Experimental Protocols

Due to the high reactivity of rhenium heptafluoride, which readily hydrolyzes to form perrhenic acid and hydrogen fluoride, special care must be taken during sample preparation.[1] All manipulations should be carried out under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Sample Preparation

- **Solvent Selection:** A suitable deuterated solvent must be chosen that is inert towards ReF_7 . Anhydrous, aprotic solvents are required. Potential candidates include anhydrous deuterated acetonitrile (CD_3CN) or specialized fluorinated solvents. The choice of solvent should be verified for non-reactivity before preparing the NMR sample.
- **Sample Concentration:** For ^{19}F NMR, a concentration of 10-50 mM is typically sufficient due to the high sensitivity of the nucleus. The exact concentration should be optimized based on the solubility of ReF_7 in the chosen solvent and the desired signal-to-noise ratio.
- **Procedure:** a. In an inert atmosphere glovebox, weigh the desired amount of ReF_7 into a clean, dry vial. b. Add the appropriate volume of the chosen anhydrous deuterated solvent to the vial. c. Gently agitate the vial to ensure complete dissolution. d. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. e. Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm® for extra security, especially if the experiment is to be run at elevated temperatures.

NMR Data Acquisition

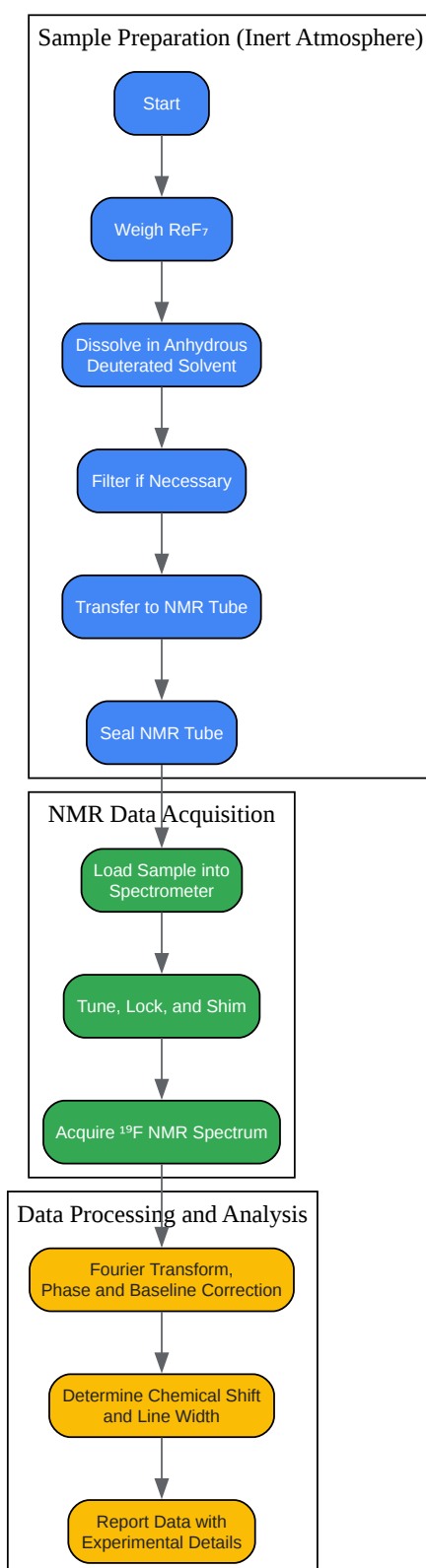
The following are general guidelines for acquiring a ^{19}F NMR spectrum of ReF_7 . The specific parameters should be optimized for the instrument being used.

- **Spectrometer Setup:**
 - Tune and match the ^{19}F probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain the best possible resolution and lineshape.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Acquisition Time (AT):** Set to at least 1-2 seconds to ensure good digital resolution.
 - **Relaxation Delay (D1):** A delay of 1-2 seconds is a reasonable starting point. For quantitative measurements, the relaxation delay should be at least 5 times the longest T_1 of the fluorine nuclei.

- Number of Scans (NS): Due to the high sensitivity of ^{19}F , a relatively small number of scans (e.g., 16-64) should provide an adequate signal-to-noise ratio.
- Spectral Width (SW): A wide spectral width (e.g., >400 ppm) should be used initially to ensure the signal is captured, given the uncertainty in the chemical shift.
- Temperature: Experiments are typically performed at room temperature. Low-temperature experiments could potentially slow down the intramolecular exchange process, but this has not been reported in the readily available literature.

Logical Workflow for NMR Analysis of Rhenium Heptafluoride

The following diagram illustrates the logical workflow for the NMR analysis of ReF_7 , from sample preparation to data analysis.



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Caption: Workflow for the NMR spectroscopy of ReF₇.

Conclusion

The ^{19}F NMR spectroscopy of rhenium heptafluoride provides valuable insights into its dynamic nature in solution. The observation of a single broad resonance is indicative of a rapid intramolecular exchange process that renders all seven fluorine atoms magnetically equivalent on the NMR timescale. While this dynamic behavior precludes the resolution of fine details such as coupling constants at room temperature, the chemical shift and line width are key observable parameters. Due to the compound's high reactivity, meticulous sample preparation under inert conditions is paramount for obtaining reliable and reproducible NMR data. Further studies at low temperatures could potentially provide more detailed structural information by slowing the exchange processes.

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